molecular formula C10H11BrO B14402822 6-Bromo-2,3,4-trimethylbenzaldehyde CAS No. 88174-38-3

6-Bromo-2,3,4-trimethylbenzaldehyde

Cat. No.: B14402822
CAS No.: 88174-38-3
M. Wt: 227.10 g/mol
InChI Key: LOUGDZGNVLFKIR-UHFFFAOYSA-N
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Description

6-Bromo-2,3,4-trimethylbenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes. It is characterized by a benzene ring substituted with a bromine atom and three methyl groups, along with an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,3,4-trimethylbenzaldehyde can be achieved through several methods. One common approach involves the bromination of 2,3,4-trimethylbenzaldehyde using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs under mild conditions, often in the presence of a solvent such as dichloromethane or chloroform .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,3,4-trimethylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: 6-Bromo-2,3,4-trimethylbenzoic acid.

    Reduction: 6-Bromo-2,3,4-trimethylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-2,3,4-trimethylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2,3,4-trimethylbenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The bromine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2,3,4-trimethylbenzaldehyde is unique due to the specific positioning of its substituents, which influences its reactivity and potential applications. The presence of the bromine atom enhances its electrophilic properties, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

88174-38-3

Molecular Formula

C10H11BrO

Molecular Weight

227.10 g/mol

IUPAC Name

6-bromo-2,3,4-trimethylbenzaldehyde

InChI

InChI=1S/C10H11BrO/c1-6-4-10(11)9(5-12)8(3)7(6)2/h4-5H,1-3H3

InChI Key

LOUGDZGNVLFKIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)C)C=O)Br

Origin of Product

United States

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